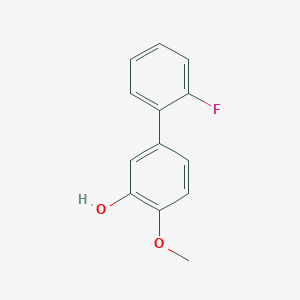

5-(2-Fluorophenyl)-2-methoxyphenol

Description

5-(2-Fluorophenyl)-2-methoxyphenol is a substituted phenolic compound featuring a fluorophenyl group at the 5-position and a methoxy group at the 2-position of the phenol ring. The fluorine atom at the 2-position of the phenyl group likely enhances its electronic properties and metabolic stability compared to non-fluorinated analogs . The methoxy group at the 2-position of the phenol ring may influence solubility and hydrogen-bonding interactions, critical for biological activity or crystallization behavior .

Properties

IUPAC Name |

5-(2-fluorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNIQSRMTUDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685422 | |

| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-83-3 | |

| Record name | 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the fluorophenyl and methoxyphenol groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and specialized catalysts, such as platinum and carbon or Raney nickel, can enhance the efficiency and yield of the reaction . The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.

Medicine: In medicine, 5-(2-Fluorophenyl)-2-methoxyphenol has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxyphenol group can interact with various pathways, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-Fluorophenyl)-2-methoxyphenol with structurally and functionally related compounds, emphasizing substituent effects, stability, and applications:

Key Findings:

Fluorine Substitution Effects: Fluorine at the phenyl ring (e.g., 2-fluorophenyl vs. 3,5-difluorophenyl) significantly alters electronic properties and metabolic stability. For instance, 5-(3,5-difluorophenyl)-2-methoxyphenol (CAS 918629-67-1) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration compared to mono-fluorinated analogs . In contrast, 2-fluorophenol (CAS 367-12-4) degrades in simulated gastric fluid, suggesting that additional functional groups (e.g., methoxy) in 5-(2-fluorophenyl)-2-methoxyphenol could mitigate instability .

Methoxy Group Influence: The 2-methoxy group in phenolic compounds enhances hydrogen-bonding capacity and solubility. For example, the Schiff base ligand (HL) with a 2-methoxy group formed stable metal complexes with Cu(II), Co(II), and Zn(II), with the Cu(II) complex showing superior bioactivity .

Biological Activity: Fluorinated phenolic derivatives are often explored for antimicrobial or insecticidal properties. The Cu(II)-Schiff base complex (derived from 2-methoxyphenol) reduced larval survival rates to <20%, suggesting that fluorinated analogs like 5-(2-fluorophenyl)-2-methoxyphenol could exhibit similar efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.